![molecular formula C13H12O5 B3231856 Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate CAS No. 133073-68-4](/img/structure/B3231856.png)
Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate
Overview
Description
Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate, also known as coumarin-3-carboxylic acid ethyl ester, is an organic compound with the molecular formula C14H12O5. It is a derivative of coumarin, a natural compound found in many plants, and is commonly used in the pharmaceutical industry as a starting material for the synthesis of various drugs.
Mechanism of Action
The mechanism of action of Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate varies depending on its application. As a starting material for the synthesis of drugs, it acts as a precursor for the active pharmaceutical ingredient. As a fluorescent probe, it binds to metal ions and emits fluorescence upon excitation. As a photosensitizer, it generates reactive oxygen species upon irradiation, which can induce cell death in cancer cells. As an antioxidant, it scavenges free radicals and protects cells from oxidative damage. As an antimicrobial agent, it disrupts the cell membrane of bacteria and fungi.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of enzymes such as acetylcholinesterase, tyrosinase, and α-glucosidase, which are involved in various physiological processes. It has also been shown to have anti-inflammatory and analgesic effects, which may be attributed to its ability to inhibit the production of pro-inflammatory cytokines and prostaglandins. Additionally, it has been reported to have antitumor activity by inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate in lab experiments include its availability, low cost, and versatility. It can be easily synthesized from commercially available starting materials and can be used as a starting material for the synthesis of various drugs and other compounds. However, its limitations include its low solubility in water and its potential toxicity, which may limit its use in certain applications.
Future Directions
There are many potential future directions for the research and development of Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate. One area of interest is the development of new drugs based on its structure, which may have improved efficacy and fewer side effects compared to existing drugs. Another area of interest is the development of new fluorescent probes and photosensitizers for use in imaging and photodynamic therapy. Additionally, further research is needed to fully understand its biochemical and physiological effects and to explore its potential applications in other areas, such as agriculture and food science.
In conclusion, this compound is a versatile organic compound with many potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential and to develop new applications for this compound.
Scientific Research Applications
Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate has been extensively used in scientific research for various purposes. It has been used as a starting material for the synthesis of various drugs, such as anticoagulants, antihypertensives, and anti-inflammatory agents. It has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy. Additionally, it has been studied for its antioxidant, antimicrobial, and antitumor properties.
properties
IUPAC Name |
ethyl 7-hydroxy-8-methyl-2-oxochromene-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-3-17-12(15)9-6-8-4-5-10(14)7(2)11(8)18-13(9)16/h4-6,14H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLWTCQCQJEWJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=C(C=C2)O)C)OC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.